molecular formula C5H5ClN2S B1616790 3-Chloro-6-(methylthio)pyridazine CAS No. 7145-61-1

3-Chloro-6-(methylthio)pyridazine

Cat. No.: B1616790
CAS No.: 7145-61-1
M. Wt: 160.63 g/mol
InChI Key: CAZDNMWZZXLBSI-UHFFFAOYSA-N
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Description

3-Chloro-6-(methylthio)pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a chlorine atom at the third position and a methylthio group at the sixth position makes this compound unique. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Chemistry: 3-Chloro-6-(methylthio)pyridazine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of drugs with antimicrobial, anticancer, and anti-inflammatory activities. It is also being investigated for its role in enzyme inhibition and receptor modulation.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives are known to exhibit herbicidal and insecticidal properties .

Safety and Hazards

3-Chloro-6-(methylthio)pyridazine is classified as having acute toxicity when ingested, can cause skin irritation and serious eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

The future directions for 3-Chloro-6-(methylthio)pyridazine could involve further exploration of its potential pharmacological effects, as well as the development of new synthesis methods. For instance, a recent study described a regioselective tri- and tetra-functionalization of the pyridazine scaffold using 3-alkylthio-6-chloropyridazine . This suggests that this compound could be used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(methylthio)pyridazine typically involves the chlorination of 6-(methylthio)pyridazine. One common method includes the reaction of 6-(methylthio)pyridazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction proceeds as follows:

6-(methylthio)pyridazine+SOCl2This compound+SO2+HCl\text{6-(methylthio)pyridazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-(methylthio)pyridazine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(methylthio)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

Comparison with Similar Compounds

  • 3-Chloro-6-(methylsulfonyl)pyridazine
  • 3-Chloro-6-(methoxy)pyridazine
  • 3-Chloro-6-(1-piperidinyl)pyridazine

Comparison: 3-Chloro-6-(methylthio)pyridazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylsulfonyl derivative is more polar and may exhibit different solubility and pharmacokinetic properties. The methoxy derivative is less reactive towards nucleophiles, while the piperidinyl derivative has enhanced steric bulk, affecting its binding interactions .

Properties

IUPAC Name

3-chloro-6-methylsulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZDNMWZZXLBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291246
Record name 3-Chloro-6-(methylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7145-61-1
Record name 3-Chloro-6-(methylthio)pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-6-(methylthio)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloropyridazine-3-thiol (500 mg, 3.41 mmol) synthesized in Example (118a) was dissolved in methanol (20 mL), and sodium methoxide (203 mg, 3.75 mmol) and iodomethane (234 mL, 3.75 mmol) were added, followed by stirring at 60° C. for 30 minutes under nitrogen atmosphere. The reaction solution was cooled to room temperature, water (50 mL) was added, and extraction was carried out twice with ethyl acetate (50 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-50%) to afford the desired compound (515 mg, yield 94%) as a yellow solid.
Quantity
500 mg
Type
reactant
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20 mL
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solvent
Reaction Step One
Name
sodium methoxide
Quantity
203 mg
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234 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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